6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves the condensation of 6-amino-1,3-dimethyluracil with Mannich bases. The Mannich reaction typically uses formaldehyde and a secondary amine under acidic conditions . Another approach involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or microwave-assisted synthesis, optimizing reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Autocatalytic photoinduced oxidative dehydrogenation to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Irradiation at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of C5–C6 unsaturated compounds with higher biological activity.
Substitution: Formation of substituted pyridopyrimidines with potential biological activities.
Scientific Research Applications
Chemistry: Used as a scaffold for the development of new chemical entities with diverse biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine-4(1H)-ones: These compounds share a similar fused ring system but differ in the position of functional groups and overall reactivity.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds have a pyrrole ring fused to the pyrimidine ring and exhibit different biological activities.
Substituted pyrimidines: Various substituted pyrimidines have been developed as potent anticancer agents, highlighting the versatility of the pyrimidine scaffold.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
625105-36-4 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7,8-dihydro-6H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c11-6-1-2-9-7-5(6)3-8-4-10-7/h3-4H,1-2H2,(H,8,9,10) |
InChI Key |
JQXOIVBGGROGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=NC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.